1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol
CAS No.:
Cat. No.: VC15037441
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C14H18N2O | 
|---|---|
| Molecular Weight | 230.31 g/mol | 
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-propyl-1H-pyrazol-3-one | 
| Standard InChI | InChI=1S/C14H18N2O/c1-4-5-12-9-14(17)16(15-12)13-7-6-10(2)11(3)8-13/h6-9,15H,4-5H2,1-3H3 | 
| Standard InChI Key | VDAMTDUWIQSMCZ-UHFFFAOYSA-N | 
| Canonical SMILES | CCCC1=CC(=O)N(N1)C2=CC(=C(C=C2)C)C | 
Introduction
Chemical Identity and Structural Features
1-(3,4-Dimethylphenyl)-3-propyl-1H-pyrazol-5-ol belongs to the pyrazole class, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol. The compound features:
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A 3,4-dimethylphenyl group at position 1, enhancing lipophilicity and steric bulk. 
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A propyl chain at position 3, influencing solubility and metabolic stability. 
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A hydroxyl group at position 5, enabling hydrogen bonding and participation in redox reactions . 
Pyrazole derivatives are weakly basic (pKa ~2.5–11.5) due to their conjugated acid-base equilibria . The substituents’ electronic effects modulate reactivity: the electron-donating methyl groups on the phenyl ring increase ring stability, while the hydroxyl group enhances polarity .
Synthesis and Optimization Strategies
Synthetic Pathways
While no direct synthesis protocols for 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol are reported, analogous pyrazoles are synthesized via Knorr pyrazole synthesis or cyclocondensation reactions. For example, 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one (CAS: 277299-70-4) is synthesized using ethyl acetoacetate and 3,4-dimethylphenylhydrazine hydrochloride under acidic conditions . Adapting this method, the target compound could be synthesized by substituting methyl groups with propyl chains.
Table 1: Hypothetical Synthesis Conditions Based on Analogous Compounds
| Reactants | Conditions | Yield | 
|---|---|---|
| Ethyl propionylacetate | 3,4-Dimethylphenylhydrazine, AcOH | ~70%* | 
| Propyl acetoacetate | NaHCO₃, Diethyl ether, Reflux | ~76%* | 
*Estimated based on similar reactions .
Yield Optimization
Key factors influencing yield include:
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Temperature: Reflux conditions (100–120°C) improve cyclization efficiency. 
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Catalysts: Sodium acetate or acetic acid accelerates hydrazone formation. 
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Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance intermediate stability . 
Physicochemical Properties
Experimental data for closely related compounds provide insights into the target molecule’s properties:
Table 2: Estimated Physicochemical Parameters
The propyl chain increases LogP compared to methyl analogs, suggesting better membrane permeability .
Biological Activities and Mechanisms
Pyrazole derivatives exhibit broad bioactivity, as demonstrated by structural analogs:
Anti-Inflammatory Activity
Analogous pyrazoles reduce carrageenan-induced edema by 70–78% via COX-2 inhibition . The 3,4-dimethylphenyl group may stabilize interactions with COX-2’s hydrophobic pocket, while the hydroxyl group modulates arachidonic acid metabolism .
Anticancer Prospects
Pyrazole chalcones exhibit IC₅₀ values of 0.04–11.4 µM against leukemia and lung cancer cells . The propyl chain in the target compound could enhance cytotoxicity by promoting cellular uptake.
Applications and Industrial Relevance
Pharmaceutical Development
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Drug candidates: Pyrazoles are explored as kinase inhibitors and antimicrobial agents. 
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Prodrug potential: The hydroxyl group facilitates ester prodrug formulations for enhanced bioavailability . 
Agrochemical Uses
Pyrazole derivatives serve as herbicides and fungicides. The dimethylphenyl group may improve soil persistence .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrazole Derivatives
| Compound | Substituents | Key Activity | 
|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-methyl | Methyl at position 3 | Antimicrobial (MIC: 8 µg/mL) | 
| 1-(3,4-Dimethylphenyl)-3-CF₃ | Trifluoromethyl | Anti-inflammatory (ED₅₀: 10 mg/kg) | 
| Target Compound | Propyl at position 3 | Hypothesized dual activity | 
The propyl chain’s extended alkyl length may improve pharmacokinetic profiles compared to shorter-chain analogs .
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